Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Overview
Description
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds such as ribociclib and palbociclib, which possess an active fragment of pyrrolo[2,3-d]pyrimidine, are known to be selective inhibitors of cdk4/6 . These are key proteins involved in cell cycle regulation .
Mode of Action
Compounds with similar structures, like ribociclib and palbociclib, inhibit cdk4/6, leading to a halt in the cell cycle and preventing cell proliferation .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK4/6, similar to Ribociclib and Palbociclib . This results in the suppression of cell proliferation, particularly in cancer cells .
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation, given its potential role as a CDK4/6 inhibitor . This could make it a potential candidate for cancer treatment, particularly for cancers characterized by rapid and uncontrolled cell growth .
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation by interfering with the CDK4/6 pathway . This inhibition leads to cell cycle arrest, thereby preventing the growth and spread of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression, as seen in studies where the compound modulates the expression of genes involved in cell cycle regulation . Additionally, it can activate or inhibit other signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and other cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism also involves conjugation reactions, which facilitate its excretion from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver, where it undergoes metabolism and excretion.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and nucleus, where it interacts with target enzymes and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its proper function.
Properties
IUPAC Name |
methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-2-4-5(9)3-11-6(4)12-7/h2-3H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVIPDFMIIGETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=CNC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-44-8 | |
Record name | methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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